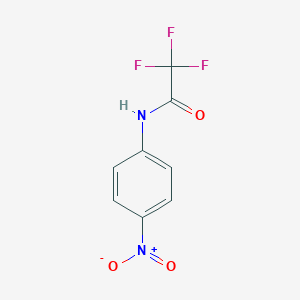

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMWCZBKCOBVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346914 | |

| Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-27-3 | |

| Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoroacetamido)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Trifluoroacetic acid and 4-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. The compound’s ability to interact with biological macromolecules makes it useful in biochemical research.

Medicine: Investigated for its potential pharmacological properties. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl and nitrophenyl groups can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups (EWGs): The 4-NO₂ group in the parent compound enhances electrophilic substitution reactivity, making it suitable for nitration or halogenation reactions . Chloro substituents (e.g., 2-Cl in ) increase lipophilicity, improving membrane permeability in bioactive derivatives. The CF₃ group in provides steric bulk, affecting regioselectivity in coupling reactions.

- Heterocyclic Modifications: Replacement of the phenyl ring with quinoline () or pyridine () introduces π-conjugation, enhancing applications in catalysis and photochemistry. The thiazole derivative () leverages sulfur’s electron-rich nature for antimicrobial activity.

Biological Activity

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide is a synthetic compound notable for its unique trifluoromethyl and nitrophenyl functional groups. This structure endows the compound with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.17 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and enhances its reactivity with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.17 g/mol |

| Functional Groups | Trifluoromethyl, Nitro |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and enzymes. The trifluoromethyl and nitrophenyl groups enhance binding affinity to target proteins, thereby modulating their activity. The specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies demonstrate effective inhibition against pathogens like Klebsiella pneumoniae.

- The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in immune cells, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : It activates pathways leading to programmed cell death in malignant cells.

Case Studies

- Antibacterial Efficacy : A study focusing on the antibacterial effects against Klebsiella pneumoniae reported that derivatives of this compound exhibited MIC values as low as 16 µg/mL, indicating potent antibacterial activity .

- Cytotoxicity Assessment : Another investigation evaluated cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 25 µM for various derivatives .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions between trifluoroacetic acid derivatives and 4-nitroaniline. Key steps include controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like triethylamine to enhance selectivity. Solvent choice (e.g., DMF or dichloromethane) impacts solubility and reaction kinetics. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography is critical for achieving >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal spectroscopic analysis is essential:

- NMR : H and F NMR identify substituent environments (e.g., trifluoromethyl at δ ~115 ppm in F NMR).

- IR : Stretching frequencies for C=O (1650–1750 cm) and NO (1520–1350 cm) confirm functional groups.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 278.04) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoromethyl and nitrophenyl groups enhance electrophilicity and membrane permeability, making it a candidate for:

- Enzyme inhibition studies : Targeting kinases or hydrolases via covalent bond formation.

- Prodrug development : Nitro group reduction to amine enables pH-sensitive activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Advanced optimization involves:

- DoE (Design of Experiments) : Varying temperature, solvent polarity, and stoichiometry to map parameter interactions.

- In-line monitoring : Use of FTIR or HPLC to track intermediate formation and adjust conditions dynamically.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve nitro-group stability during coupling steps .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. Key steps:

Q. How do electronic effects of the nitrophenyl group influence reactivity in cross-coupling reactions?

The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (DFT) reveal:

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC values or receptor binding may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Solubility differences : Use DMSO stock solutions with <0.1% water to prevent aggregation.

- Meta-analysis : Cross-reference data from PubChem BioAssay and independent studies to identify outliers .

Q. How can molecular docking predict binding modes of this compound with therapeutic targets?

Methodology includes:

- Protein preparation : Remove water molecules and add polar hydrogens using AutoDock Tools.

- Grid generation : Focus on active sites (e.g., ATP-binding pocket in EGFR kinase).

- Scoring functions : Analyze binding energy (ΔG) and hydrogen-bond interactions (e.g., nitro group with Lys721) .

Methodological Notes

- Spectral Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH/CH groups in trifluoromethyl environments .

- Crystallization Troubleshooting : If crystals fail to form, try seeding with microcrystalline powder or gradient cooling (1°C/hr) .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.